2-(3-Chloronaphthalen-1-yl)acetic acid
Overview
Description
2-(3-Chloronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H9ClO2. It is a derivative of naphthalene, where a chlorine atom is substituted at the 3-position of the naphthalene ring, and an acetic acid group is attached at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Chlorination:
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-chloronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactors where the above synthetic routes are optimized for higher yields and purity. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Reduced products include alcohols and aldehydes.
Substitution: Substituted naphthalenes with various functional groups.
Scientific Research Applications
2-(3-Chloronaphthalen-1-yl)acetic acid is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex naphthalene derivatives.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Chloronaphthalen-1-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological system being studied.
Comparison with Similar Compounds
2-(2-Chloronaphthalen-1-yl)acetic acid: Similar structure but with chlorine at the 2-position.
2-(4-Chloronaphthalen-1-yl)acetic acid: Chlorine at the 4-position.
2-(3-Bromonaphthalen-1-yl)acetic acid: Bromine instead of chlorine.
Uniqueness: 2-(3-Chloronaphthalen-1-yl)acetic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-chloronaphthalen-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUWUJXXOVFMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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